molecular formula C24H14F2O7 B15295203 2',7'-Difluorofluorescein diacetate

2',7'-Difluorofluorescein diacetate

Cat. No.: B15295203
M. Wt: 452.4 g/mol
InChI Key: GVSQJSHJJCMOGU-UHFFFAOYSA-N
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Description

2’,7’-Difluorofluorescein diacetate is a fluorescent dye used primarily in biological and chemical research. It is a derivative of fluorescein, modified to include two fluorine atoms at the 2’ and 7’ positions. This compound is cell-permeable and is often used as a probe to detect reactive oxygen species (ROS) within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Difluorofluorescein diacetate typically involves the acetylation of 2’,7’-difluorofluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Acetic anhydride

    Catalyst: Pyridine

Industrial Production Methods

Industrial production methods for 2’,7’-Difluorofluorescein diacetate are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification: Using techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Difluorofluorescein diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The acetate groups are hydrolyzed by esterases within cells to produce 2’,7’-difluorofluorescein.

    Oxidation: The hydrolyzed product can be oxidized to form a fluorescent compound.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by cellular esterases.

    Oxidation: Often occurs in the presence of reactive oxygen species (ROS).

Major Products

    2’,7’-Difluorofluorescein: Formed after hydrolysis of the diacetate groups.

    Fluorescent compound: Produced upon oxidation of 2’,7’-difluorofluorescein.

Scientific Research Applications

2’,7’-Difluorofluorescein diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions involving ROS.

    Biology: Employed in cell biology to detect oxidative stress within cells.

    Medicine: Utilized in medical research to study diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: Applied in the development of diagnostic tools and assays for detecting ROS.

Mechanism of Action

The mechanism of action of 2’,7’-Difluorofluorescein diacetate involves its conversion to 2’,7’-difluorofluorescein by cellular esterases. The resulting compound is then oxidized by ROS to produce a fluorescent signal. This fluorescence can be detected using various instruments, allowing researchers to quantify the levels of ROS within cells.

Comparison with Similar Compounds

2’,7’-Difluorofluorescein diacetate is similar to other fluorescein derivatives, such as:

    2’,7’-Dichlorofluorescein diacetate: Another ROS-sensitive fluorescent probe.

    2’,7’-Dichlorodihydrofluorescein diacetate: Used for detecting intracellular ROS levels.

Uniqueness

The unique feature of 2’,7’-Difluorofluorescein diacetate is its enhanced sensitivity and specificity for detecting ROS compared to other similar compounds. The presence of fluorine atoms increases its stability and fluorescence intensity, making it a valuable tool in oxidative stress research.

Properties

Molecular Formula

C24H14F2O7

Molecular Weight

452.4 g/mol

IUPAC Name

(6'-acetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

InChI

InChI=1S/C24H14F2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3

InChI Key

GVSQJSHJJCMOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)F)OC(=O)C)F

Origin of Product

United States

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